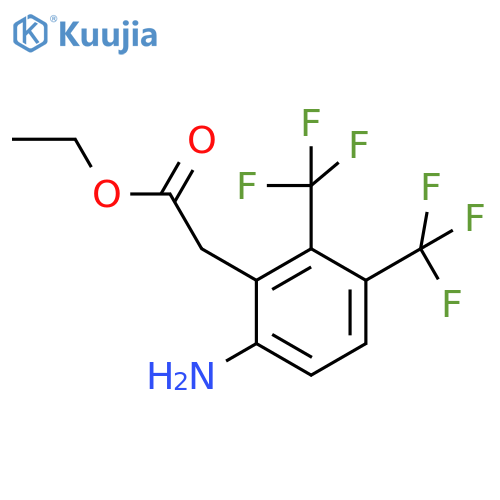

Cas no 1805075-17-5 (Ethyl 6-amino-2,3-bis(trifluoromethyl)phenylacetate)

1805075-17-5 structure

商品名:Ethyl 6-amino-2,3-bis(trifluoromethyl)phenylacetate

CAS番号:1805075-17-5

MF:C12H11F6NO2

メガワット:315.211664438248

CID:4982863

Ethyl 6-amino-2,3-bis(trifluoromethyl)phenylacetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 6-amino-2,3-bis(trifluoromethyl)phenylacetate

-

- インチ: 1S/C12H11F6NO2/c1-2-21-9(20)5-6-8(19)4-3-7(11(13,14)15)10(6)12(16,17)18/h3-4H,2,5,19H2,1H3

- InChIKey: ITKUXXYPBRLRSU-UHFFFAOYSA-N

- ほほえんだ: FC(C1C(C(F)(F)F)=CC=C(C=1CC(=O)OCC)N)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 9

- 重原子数: 21

- 回転可能化学結合数: 4

- 複雑さ: 368

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 52.3

Ethyl 6-amino-2,3-bis(trifluoromethyl)phenylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013009068-1g |

Ethyl 6-amino-2,3-bis(trifluoromethyl)phenylacetate |

1805075-17-5 | 97% | 1g |

1,534.70 USD | 2021-06-25 |

Ethyl 6-amino-2,3-bis(trifluoromethyl)phenylacetate 関連文献

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

1805075-17-5 (Ethyl 6-amino-2,3-bis(trifluoromethyl)phenylacetate) 関連製品

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬